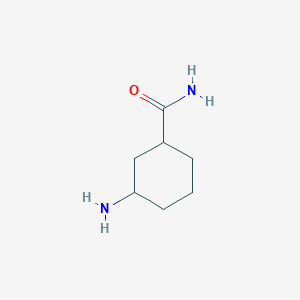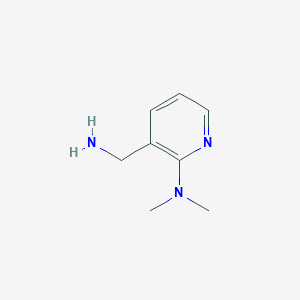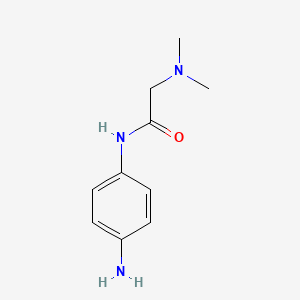
3-Aminocyclohexane-1-carboxamide
Overview
Description
3-Aminocyclohexane-1-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 177.64 g/mol. The compound is known for its unique structure, which includes an amino group and a carboxamide group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclohexane-1-carboxamide typically involves the amidation of cyclohexane-1-carboxylic acid with ammonia or an amine. This reaction can be catalyzed using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and water, with sodium borohydride (NaBH4) as a reducing agent .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis methods, including the use of large-scale reactors and continuous flow processes. The compound can be synthesized in bulk by condensing non-activated carboxylic acids and amines, which is an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include cyclohexane derivatives, amides, and alcohols .
Scientific Research Applications
3-Aminocyclohexane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential as a biochemical reagent and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Aminocyclohexane-1-carboxamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its potential therapeutic effects, as it can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
Cyclohexane-1-carboxamide: Similar structure but lacks the amino group.
Cyclohexane-1,2-dicarboxamide: Contains an additional carboxamide group.
Cyclohexane-1,3-dicarboxamide: Another derivative with two carboxamide groups.
Uniqueness: 3-Aminocyclohexane-1-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-aminocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMALDXUUZQFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588505 | |
| Record name | 3-Aminocyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953750-05-5 | |
| Record name | 3-Aminocyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)




![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)


![1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284792.png)



